Tetracyanonickelate
Description
Structure
2D Structure
Properties
CAS No. |
48042-08-6 |
|---|---|
Molecular Formula |
C4N4Ni-2 |
Molecular Weight |
162.76 g/mol |
IUPAC Name |
nickel(2+);tetracyanide |
InChI |
InChI=1S/4CN.Ni/c4*1-2;/q4*-1;+2 |
InChI Key |
BYMZQQLCZDLNKW-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Related CAS |
14038-85-8 (di-hydrochloride salt) 14220-17-8 (di-potassium salt) |
Synonyms |
tetracyanonickelate tetracyanonickelate, dipotassium salt tetracyanonickelate, disodium salt |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Tetracyanonickelate Salts
The preparation of simple this compound salts, most commonly potassium this compound (K2[Ni(CN)4]), typically involves the reaction of soluble nickel(II) salts with alkali metal cyanides in aqueous solutions 123helpme.comwikipedia.orgijmcr.comijmcr.comdergipark.org.trtubitak.gov.trsciencemadness.orgpasseidireto.comscribd.comepo.org. Nickel(II) sulfate (B86663) (NiSO4·7H2O) or nickel(II) chloride (NiCl2·6H2O) are frequently employed as the nickel source, reacting with potassium cyanide (KCN) 123helpme.comijmcr.comijmcr.comdergipark.org.trtubitak.gov.tr.
A common synthetic route involves dissolving the nickel(II) salt in water and then slowly adding a solution of potassium cyanide with constant stirring. This process often leads to the formation of a colored solution, indicative of the this compound complex formation ijmcr.comijmcr.com. The product is frequently obtained as the monohydrate, K2[Ni(CN)4]·H2O, which can be isolated as yellow crystals upon controlled cooling and evaporation of the reaction mixture wikipedia.orgijmcr.comijmcr.com. An alternative stepwise approach involves first precipitating nickel dicyanide (Ni(CN)2) from a nickel(II) solution and excess potassium cyanide, followed by reaction with more potassium cyanide to yield K2[Ni(CN)4], which aids in removing excess potassium salts wikipedia.org. Sodium this compound (Na2[Ni(CN)4]) can also be prepared through similar methods sciencemadness.orgscribd.com.
Table 1: Common Synthesis of this compound Salts
| Nickel Source | Cyanide Source | Reaction Medium | Typical Conditions | Product | Observation | Citation(s) |
| NiSO₄·7H₂O | KCN | Aqueous | Dissolve NiSO₄, add KCN solution, heat, cool, filter | K₂[Ni(CN)₄]·H₂O | Brilliant red/yellow color formation | 123helpme.comijmcr.comijmcr.com |
| NiCl₂·6H₂O | KCN | Aqueous | Mix solutions, stir, filter, dry | K₂[Ni(CN)₄]·H₂O | Pale blue powder, then yellow crystals | sciencemadness.orgscribd.com |
| Ni(CN)₂ (hydrated) | NaCN | Aqueous | Dissolve in NaCN solution, evaporate to crystallize | Na₂[Ni(CN)₄]·3H₂O | Pale blue powder/crystals | sciencemadness.org |
| Ni(II) salt | KCN | Aqueous | Stepwise: precipitate Ni(CN)₂, then react with KCN | K₂[Ni(CN)₄] | Removal of excess K⁺ salts | wikipedia.org |
Directed Synthesis of Extended Coordination Architectures
The [Ni(CN)4]2− anion is a versatile building block for constructing extended coordination networks due to the ability of its cyanide ligands to bridge metal centers. These structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.
Construction of Heterometallic this compound Complexes
Heterometallic complexes and coordination polymers incorporating the this compound unit are synthesized by reacting K2[Ni(CN)4] with various metal salts. These reactions often lead to the formation of cyano-bridged networks where the this compound acts as a linker between different metal ions. For instance, reacting K2[Ni(CN)4] with metal(II) chlorides like FeCl2·4H2O, CoCl2·4H2O, or NiCl2·6H2O in water yields complexes of the type M[Ni(CN)4]·H2O, where M can be Fe(II), Co(II), or Ni(II) dergipark.org.tr. These compounds exhibit distinct colors: brown for Fe[Ni(CN)4]·H2O, pink for Co[Ni(CN)4]·H2O, and pale blue for Ni[Ni(CN)4]·H2O dergipark.org.tr.
More complex heterometallic structures have been developed, such as the Cu/Ni coordination polymers [Cu2(Hbdea)2Ni(CN)4]n and [Cu2(dmea)2Ni(CN)4]n·nH2O, formed through self-assembly of dicopper(II)-aminoalcoholate blocks with this compound linkers acs.orgnih.govnih.gov. These polymers can adopt one-dimensional chain or two-dimensional layered structures acs.orgnih.govnih.gov. Additionally, heteronuclear this compound(II) clathrates based on 4-aminopyridine (B3432731) (4AP) and guest water molecules have been synthesized, leading to structures like [Zn(II)(4AP)2Ni(µ-CN)2(CN)2]·6H2O and [Cu(II)(4AP)4Ni(µ-CN)2(CN)2]·H2O nih.govresearchgate.net.
Synthesis of Hofmann-Type Coordination Polymers
Hofmann clathrates represent a significant class of coordination polymers that exhibit inclusion properties, often described by the general formula M(II)LMо(II)(CN)4·nG, where G is a guest molecule wikipedia.orgtubitak.gov.tr. These structures are typically formed by linking metal centers through cyanide bridges, creating cavities that can encapsulate guest molecules.
Recent research has focused on synthesizing novel Hofmann-type-like clathrates incorporating this compound units. For example, compounds similar to Hofmann-type clathrates, such as [Zn(H2O)2Ni(CN)4]·6H2O and [Zn(H2O)2Ni(CN)4]·3(C4H8O2), have been synthesized using [Ni(CN)4]2− and Zn2+ as building blocks scispace.com. Furthermore, heteronuclear this compound(II) clathrates involving 4-aminopyridine (4AP) and guest water molecules have been prepared, yielding structures with formulas like [Zn(II)(4AP)2Ni(µ-CN)2(CN)2]·6H2O and [Cu(II)(4AP)4Ni(µ-CN)2(CN)2]·H2O nih.govresearchgate.nettubitak.gov.trsinop.edu.trresearchgate.net. Glycine anhydride (B1165640) (GA) has also been used in the synthesis of Hofmann-type-like compounds, resulting in polymeric structures such as {K2(GA)(H2O)2[Ni(CN)4]}n and {Na2(GA)(H2O)2[Ni(CN)4]}n dergipark.org.tr.
Table 2: Examples of this compound-Based Coordination Polymers
| Complex Formula | Metal Ions Involved | Ligands/Building Blocks | Structure Type | Synthesis Strategy | Citation(s) |
| M[Ni(CN)₄]·H₂O (M=Fe, Co, Ni) | Fe, Co, Ni | [Ni(CN)₄]²⁻, MCl₂·nH₂O | Heterometallic complexes | Reaction of K₂[Ni(CN)₄] with metal(II) chlorides | dergipark.org.tr |
| [Cu₂(Hbdea)₂Ni(CN)₄]n | Cu(II), Ni(II) | [Ni(CN)₄]²⁻, N-butyldiethanolamine (Hbdea) | 1D Coordination Polymer | Self-assembly | acs.orgnih.govnih.gov |
| [Cu₂(dmea)₂Ni(CN)₄]n·nH₂O | Cu(II), Ni(II) | [Ni(CN)₄]²⁻, N,N-dimethylethanolamine (Hdmea) | 2D Coordination Polymer | Self-assembly | acs.orgnih.govnih.gov |
| [Zn(H₂O)₂Ni(CN)₄]·6H₂O | Zn(II), Ni(II) | [Ni(CN)₄]²⁻, H₂O | Hofmann-type-like clathrate | Reaction of K₂[Ni(CN)₄] with Zn(II) salts | scispace.com |
| [Zn(II)(4AP)₂Ni(µ-CN)₂(CN)₂]·6H₂O | Zn(II), Ni(II) | [Ni(CN)₄]²⁻, 4-aminopyridine (4AP), H₂O | Heteronuclear clathrate | Synthesis involving 4AP and Ni(CN)₄²⁻ | nih.govresearchgate.net |
| {[Ni(L)][Ni(CN)₄]}·2H₂O]n (L=1,4,8,11-tetraazacyclotetradecane) | Ni(II) | [Ni(CN)₄]²⁻, macrocyclic Ni(II) complex | 1D Coordination Polymer | Self-assembly of building blocks | researchgate.netresearchgate.netiucr.org |
| {Fe(py)₂Ni(CN)₄}n (py = pyridine) | Fe(II), Ni(II) | [Ni(CN)₄]²⁻, pyridine (B92270) | 2D Layered Metal-Organic Framework (MOF) | Layer-by-layer deposition | researchgate.net |
| {K₂(GA)(H₂O)₂[Ni(CN)₄]}n (GA=Glycine anhydride) | K(I), Ni(II) | [Ni(CN)₄]²⁻, Glycine anhydride (GA), H₂O | 3D Polymeric chain | Synthesis | dergipark.org.tr |
Self-Assembly Strategies in Material Fabrication
Self-assembly offers a powerful approach for constructing complex coordination architectures from molecular or ionic building blocks. This compound ([Ni(CN)4]2−) is frequently employed as a linker or node in these bottom-up fabrication processes.
The layer-by-layer method has been utilized to create two-dimensional layered metal-organic frameworks (MOFs) such as {Fe(py)2Ni(CN)4}, where pyridine acts as an organic linker researchgate.net. This method involves repeated immersion cycles of the substrate in solutions of the metal ions and organic linkers, leading to controlled film growth researchgate.net.
Another significant self-assembly strategy involves the combination of dicopper(II)-aminoalcoholate blocks with this compound linkers. These reactions, typically carried out in aqueous solutions, yield coordination polymers with either one-dimensional chain or two-dimensional layered structures, depending on the specific aminoalcohol ligand used acs.orgnih.govnih.gov. The diamagnetic nature of the [Ni(CN)4]2− linker plays a crucial role in mediating magnetic interactions between paramagnetic copper(II) centers nih.govnih.gov.
Furthermore, the use of modulator molecules in the synthesis of MOFs is a key aspect of controlled self-assembly, influencing properties like crystallinity, particle size, and morphology rsc.org. The self-assembly of metal ions with ligands can also be driven by external stimuli, such as photoinitiated monomer polymerization, to achieve oriented MOF growth rsc.org. The synthesis of helical chains has been achieved through the self-assembly of cis-[Ni(tren)]2+ cations and [Ni(CN)4]2− anions researchgate.net.
Table 3: Self-Assembly Strategies Utilizing this compound
| MOF/Coordination Polymer System | Metal Ions Involved | Linkers/Building Blocks | Self-Assembly Strategy | Resulting Structure Type | Citation(s) |
| {Fe(py)₂Ni(CN)₄} | Fe, Ni | [Ni(CN)₄]²⁻, Pyridine (py) | Layer-by-layer deposition | 2D Layered MOF | researchgate.net |
| [Cu₂(Hbdea)₂Ni(CN)₄]n | Cu(II), Ni(II) | [Ni(CN)₄]²⁻, N-butyldiethanolamine (Hbdea) | Self-assembly in aqueous solution | 1D Coordination Polymer | acs.orgnih.govnih.gov |
| [Cu₂(dmea)₂Ni(CN)₄]n·nH₂O | Cu(II), Ni(II) | [Ni(CN)₄]²⁻, N,N-dimethylethanolamine (Hdmea) | Self-assembly in aqueous solution | 2D Coordination Polymer | acs.orgnih.govnih.gov |
| cis-[Ni(tren)]²⁺ and [Ni(CN)₄]²⁻ | Ni(II) | [Ni(CN)₄]²⁻, cis-[Ni(tren)]²⁺ | Self-assembly | 1D Helical Chain | researchgate.net |
| MOFs with modulator molecules | Various | Metal ions, organic ligands, modulator molecules | Modulated self-assembly | Tunable MOFs | rsc.org |
| MOF polymer films | Various | Metal ions, organic linkers, monomers | Photoinitiated monomer polymerization | Oriented MOF films | rsc.org |
Compound Name List
this compound
Potassium this compound
Nickel(II) sulfate
Potassium cyanide
Nickel dicyanide
Sodium this compound
Iron(II) chloride
Cobalt(II) chloride
Nickel(II) chloride
[Ni(CN)4]2−
[Ni(CN)4]4−
[Ni2(CN)6]4−
K2[Ni(CN)4]
Na2[Ni(CN)4]
K2[Ni(CN)4]·H2O
Na2[Ni(CN)4]·3H2O
M[Ni(CN)4]·H2O (M = Fe(II), Co(II), Ni(II))
[Cu2(Hbdea)2Ni(CN)4]n
[Cu2(dmea)2Ni(CN)4]n·nH2O
[Zn(H2O)2Ni(CN)4]·6H2O
[Zn(H2O)2Ni(CN)4]·3(C4H8O2)
[Zn(II)(4AP)2Ni(µ-CN)2(CN)2]·6H2O
[Cu(II)(4AP)4Ni(µ-CN)2(CN)2]·H2O
{K2(GA)(H2O)2[Ni(CN)4]}n
{Na2(GA)(H2O)2[Ni(CN)4]}n
{Fe(py)2Ni(CN)4}
cis-[Ni(tren)]2+
[Ni(tren)]2+
[(cyclam)Ni(H2O)2]2+
[(Me3tacn)8Mo8Ni6(CN)24]12+
[(Me3tacn)2(cyclam)NiMo2(CN)6]2+
[(Me3tacn)Mo(CN)3]
[(Me3tacn)Mo(CN)4]1-
[(Me3tacn)2Mo2(CN)5]1+
{[Ni(L)][Ni(CN)4]}·2H2O]n (L=1,4,8,11-tetraazacyclotetradecane)
Metal-organic frameworks (MOFs)
Hofmann clathrates
Hofmann-type clathrates
Hofmann-type-like clathrates
Electronic Structure and Advanced Bonding Analysis
Ligand Field Theory and Molecular Orbital Theory Applications
Ligand Field Theory (LFT) is instrumental in explaining the electronic spectra and magnetic properties of transition metal complexes by considering the interaction between metal d-orbitals and the electric field created by the ligands. For the square planar [Ni(CN)₄]²⁻ complex, LFT predicts a specific splitting pattern of the nickel d-orbitals. Molecular Orbital (MO) Theory provides a more comprehensive picture by describing the formation of molecular orbitals from the combination of metal and ligand atomic orbitals.
In [Ni(CN)₄]²⁻, the nickel(II) ion has a d⁸ electron configuration. In a square planar field, the five degenerate d-orbitals split into four distinct energy levels: a₁<0xE1><0xB5><0xA2>, b₁<0xE1><0xB5><0xA2>, b₂<0xE1><0xB5><0xA2>, and e<0xE1><0xB5><0xA2> nsf.govlibretexts.org. The typical ordering, influenced by strong π-backbonding, places the d<0xE2><0x82><0x93><0xE1><0xB5><0xA7> orbital at the lowest energy, followed by the d<0xE2><0x82><0x93><0xE1><0xB5><0xA3> and d<0xE2><0x82><0x93><0xE1><0xB5><0xA3> orbitals, then the d<0xE2><0x82><0x92><0xC2><0xB2> orbital, and finally the d<0xE2><0x82><0x93><0xC2><0xB2> orbital at the highest energy nsf.govnih.govacs.org. This ordering is crucial for understanding the electronic transitions observed in the complex. MO calculations, including ab initio SCF MO and density functional theory (DFT), have been employed to refine these energy levels and bonding descriptions nsf.govnih.govacs.orgresearchgate.netresearchgate.net. These calculations confirm the significant role of π-backbonding in stabilizing the d<0xE2><0x82><0x93><0xE1><0xB5><0xA7> orbital nsf.gov.
Characterization of Metal d-Orbital Ordering and Spin State
The d⁸ electron configuration of Ni(II) in a square planar environment typically results in a diamagnetic, low-spin complex fiveable.menih.govquora.comdoubtnut.comstackexchange.comadichemistry.com. This is because the strong ligand field, particularly from cyanide ligands, causes significant splitting of the d-orbitals, leading to all eight d-electrons being paired in the lower energy orbitals. The characteristic ordering of the metal d-orbitals in [Ni(CN)₄]²⁻, as determined by advanced spectroscopic and computational methods, is generally accepted as:
d<0xE2><0x82><0x93><0xE1><0xB5><0xA7> (b₂<0xE1><0xB5><0xA2>) < d<0xE2><0x82><0x93><0xE1><0xB5><0xA3>, d<0xE2><0x82><0x93><0xE1><0xB5><0xA3> (e<0xE1><0xB5><0xA2>) < d<0xE2><0x82><0x92><0xC2><0xB2> (a₁<0xE1><0xB5><0xA2>) < d<0xE2><0x82><0x93><0xC2><0xB2> (b₁<0xE1><0xB5><0xA2>) nsf.govnih.govacs.org.
This ordering means the highest occupied molecular orbital (HOMO) is typically the b₁<0xE1><0xB5><0xA2> orbital. Experimental techniques such as low-temperature single-crystal absorption spectroscopy, combined with ab initio and DFT calculations, have been crucial in establishing this order and assigning the observed electronic transitions nsf.govnih.govacs.orgresearchgate.net. For instance, the assignment of d-d bands to transitions like ¹A₁<0xE1><0xB5><0xA2> → ³B₁<0xE1><0xB5><0xA2> < ³E<0xE1><0xB5><0xA2> < ³A₂<0xE1><0xB5><0xA2> < ¹B₁<0xE1><0xB5><0xA2> < ¹E<0xE1><0xB5><0xA2> < ¹A₂<0xE1><0xB5><0xA2> is supported by these studies nsf.govnih.govacs.org. The diamagnetic nature of [Ni(CN)₄]²⁻ is a direct consequence of this d-orbital filling and the strong ligand field nih.govquora.comdoubtnut.comadichemistry.com.
Sigma Donation and Pi Back-bonding Interactions in Cyanide Complexes
The bonding in tetracyanonickelate involves a synergistic interplay of sigma (σ) donation and pi (π) back-bonding between the nickel center and the cyanide ligands. The cyanide ion (CN⁻) acts as a strong-field ligand, characterized by its ability to donate electron density and accept it back from the metal researchgate.netresearchgate.netquora.com.
Sigma (σ) Donation: The cyanide ligand donates electron density from its filled molecular orbitals, primarily the lone pair on the carbon atom, to vacant or partially filled metal d-orbitals. This σ donation forms the primary metal-ligand bond and contributes significantly to the complex's stability researchgate.netresearchgate.net.
The combined effect of σ donation and π back-bonding leads to a strong metal-ligand interaction, contributing to the stability and characteristic square planar geometry of the complex chemrxiv.org.
Electronic Transitions and Charge Transfer Phenomena
The absorption spectrum of this compound(II) arises from various electronic transitions, primarily d-d transitions and charge transfer (CT) phenomena. These transitions are responsible for the observed colors and provide insights into the electronic structure.
d-d Transitions: These are spin-forbidden transitions between the metal d-orbitals. For [Ni(CN)₄]²⁻, these transitions are typically weak and occur in the visible to near-infrared region of the spectrum. The assignments of these bands, such as ¹A₁<0xE1><0xB5><0xA2> → ³B₁<0xE1><0xB5><0xA2>, ³E<0xE1><0xB5><0xA2>, ³A₂<0xE1><0xB5><0xA2>, ¹B₁<0xE1><0xB5><0xA2>, ¹E<0xE1><0xB5><0xA2>, and ¹A₂<0xE1><0xB5><0xA2>, have been a subject of detailed spectroscopic and computational studies nsf.govnih.govacs.orgresearchgate.net. For example, a weak band around 20,000-23,000 cm⁻¹ is often attributed to a ³B₁<0xE1><0xB5><0xA2> transition nsf.govresearchgate.net.
Charge Transfer (CT) Phenomena: These transitions involve the transfer of an electron between the metal and the ligand orbitals.
Metal-to-Ligand Charge Transfer (MLCT): In [Ni(CN)₄]²⁻, MLCT transitions can occur from filled metal d-orbitals to the empty π* orbitals of the cyanide ligands. These transitions are generally more intense than d-d transitions and are observed at higher energies (UV-Vis region) hhrc.ac.infiveable.meuomustansiriyah.edu.iq. Some studies suggest that MLCT transitions are responsible for absorption bands in the range of 32,000–37,600 cm⁻¹ hhrc.ac.in.
Ligand-to-Metal Charge Transfer (LMCT): While less common for cyanide as a π-acceptor ligand, LMCT transitions from filled ligand orbitals to metal orbitals are also possible in some transition metal complexes. However, for [Ni(CN)₄]²⁻, the dominant CT transitions are MLCT researchgate.netfiveable.meuomustansiriyah.edu.iq.
The precise energies and assignments of these transitions are sensitive to the specific experimental conditions and computational methods used, highlighting the complexity of the electronic structure of this compound(II) nsf.govnih.govacs.orgresearchgate.net.
Spectroscopic Probing and Data Interpretation
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the bonding and structure of the tetracyanonickelate ion by probing its characteristic vibrational modes.
Infrared (FT-IR, Far-IR) Analysis of Cyanide Modes
The cyanide (CN) stretching vibration in metal complexes is a strong and sharp infrared absorption, typically found in the 2000–2200 cm⁻¹ region. dergipark.org.trsemanticscholar.org For the free cyanide ion, this stretching frequency is observed around 2080 cm⁻¹. dergipark.org.trsemanticscholar.org In the this compound(II) complex, this band shifts to higher wavenumbers. For instance, in K₂[Ni(CN)₄]·H₂O, the terminal Ni-CN stretching vibration appears at approximately 2122 cm⁻¹ in the infrared spectrum. tubitak.gov.tr When the cyanide groups act as bridging ligands between two metal centers, as in some cyano-bridged polymeric complexes, the ν(CN) stretching frequency is further shifted to higher energies. dergipark.org.tr For example, in cyano-bridged metal complexes containing the this compound unit, bridging ν(CN) bands have been observed at wavenumbers such as 2143 cm⁻¹ and 2162 cm⁻¹. dergipark.org.tr
The position of the cyanide stretching frequency is sensitive to several factors, including the oxidation state, coordination number, and electronegativity of the central metal atom. tubitak.gov.tr Far-IR spectroscopy is employed to investigate the lower frequency vibrations, such as the Ni-C-N bending and Ni-C stretching modes. In Na₂[Ni(CN)₄], these vibrations have been assigned, providing further insight into the ion's structure. dergipark.org.tr The shifts in the characteristic modes of the Ni(CN)₄ group in these complexes are often attributed to the mechanical coupling between their internal vibrations and the metal-nitrogen (M-NC) bond stretching vibration when the cyanide acts as a bridge. dergipark.org.tr
Interactive Data Table: Infrared Vibrational Frequencies of this compound and Related Species
| Compound/Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Free CN⁻ | ν(CN) | ~2080 | dergipark.org.trsemanticscholar.org |
| K₂[Ni(CN)₄]·H₂O | Terminal ν(CN) | ~2122 | tubitak.gov.tr |
| Fe–Ni–ampy | Terminal ν(CN) | 2124 | dergipark.org.tr |
| Co–Ni–ampy | Terminal ν(CN) | 2123 | dergipark.org.tr |
| Ni–Ni–ampy | Terminal ν(CN) | 2125 | dergipark.org.tr |
| Fe–Ni–ampy | Bridging ν(CN) | 2143, 2162 | dergipark.org.tr |
| Ni–Ni–ampy | Bridging ν(CN) | 2143, 2162 | dergipark.org.tr |
| Co–Ni–ampy | Bridging ν(CN) | 2160 | dergipark.org.tr |
Raman Spectroscopy and Metal-Ligand Vibrational Assignments
Raman spectroscopy complements infrared spectroscopy in the study of this compound's vibrational modes. The ν(C≡N) stretching vibration also gives a strong and sharp peak in the Raman spectrum. semanticscholar.org In the Raman spectrum of K₂[Ni(CN)₄]·H₂O, a ν(C≡N) stretching vibration band of B₁g symmetry has been identified at 2137 cm⁻¹. tubitak.gov.tr In some complexes, this band has been observed to shift to lower frequencies upon coordination. tubitak.gov.tr
The laser-excited Raman spectrum of the this compound(II) ion has been studied in different crystal systems and in aqueous solution. capes.gov.br These studies, often combined with factor group analysis, have enabled the assignment of the various vibrational modes of the [Ni(CN)₄]²⁻ ion. capes.gov.br The spectral data from both infrared and Raman spectroscopy are crucial for determining the structure of complex materials containing the this compound unit, such as Hofmann-type clathrates, by indicating how the ligand molecules and the [Ni(CN)₄]²⁻ ions are coordinated. tandfonline.comresearchgate.net Changes in the vibrational frequencies of the ligands upon complexation provide evidence for their coordination to the metal centers. ajol.info
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the UV-Visible region, is a primary tool for investigating the electronic structure of this compound(II) by probing the transitions between its d-orbitals (d-d transitions) and charge-transfer transitions.
UV-Visible Spectroscopy for d-d and Charge-Transfer Bands
The electronic spectrum of the square planar [Ni(CN)₄]²⁻ ion is characterized by both low-intensity d-d transitions and high-intensity charge-transfer bands. researchgate.netunt.edu Due to the strong field nature of the cyanide ligands, the d-d transitions are shifted to higher energies compared to complexes with weaker field ligands. doubtnut.comreddit.com This high splitting energy results in all eight d-electrons being paired in the lower energy d-orbitals, leading to a diamagnetic complex. reddit.com The d-d transitions are Laporte-forbidden, resulting in weak absorptions. researchgate.net
In contrast, charge-transfer bands, which involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice-versa (LMCT), are typically much more intense. researchgate.netunt.edu For this compound, the charge-transfer bands are assigned as metal-to-ligand charge transfer (MLCT) transitions, specifically from the occupied metal d-orbitals to the lowest energy π* orbitals of the cyanide ligands. researchgate.netresearchgate.net
The absorption spectrum of [Ni(CN)₄]²⁻ in solution reveals several bands. There is a very weak band around 20,000 cm⁻¹, a broader band at approximately 23,000 cm⁻¹, and another band around 27,000 cm⁻¹. researchgate.netnsf.gov More intense absorptions are observed in the ultraviolet region, which are attributed to the allowed d-p transitions and MLCT bands. researchgate.netnsf.gov
Low-Temperature and Single-Crystal Absorption Studies
To better resolve the weak and often overlapping electronic transitions, spectroscopic measurements are frequently conducted at low temperatures and on single crystals using polarized light. researchgate.netnsf.govacs.org Low-temperature studies, often down to 5 K or 21 K, help to sharpen the absorption bands by reducing thermal broadening, allowing for a more accurate determination of their positions and intensities. nsf.govacs.org
Single-crystal absorption spectroscopy using polarized light provides additional information by revealing the orientation of the transition dipole moments relative to the crystallographic axes. nsf.govresearchgate.net This technique has been instrumental in assigning the symmetry of the excited states involved in the electronic transitions of [Ni(CN)₄]²⁻. For example, polarized absorption spectra of various this compound salts have resolved different bands based on their polarization (parallel or perpendicular to the crystal's c-axis). nsf.gov Such studies have been crucial in refining the d-orbital energy level ordering, which has been a subject of considerable debate. researchgate.netnsf.gov Recent work combining low-temperature single-crystal absorption spectroscopy with advanced quantum mechanical calculations has led to a revised assignment of the d-d bands and a definitive interpretation of the electronic spectrum. nsf.govacs.orgacs.org
Interactive Data Table: Experimentally Observed Electronic Transitions for [Ni(CN)₄]²⁻
| Transition Energy (cm⁻¹) | Polarization (relative to c-axis) | Assignment | Reference |
| ~18,000 | - | ¹A₁g → ³B₁g | nsf.gov |
| ~20,000 | Parallel | Very weak band | researchgate.netnsf.gov |
| ~23,000 | Parallel | ¹A₁g → ³E_g | nsf.gov |
| ~27,000 | Perpendicular | ¹A₁g → ³A₂g | nsf.gov |
| ~32,300 | - | ¹A₁g → ¹A₂g (b₂g → b₁g) | researchgate.net |
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic State Elucidation
Magnetic circular dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. maynoothuniversity.ie It is particularly useful for assigning electronic transitions, especially for diamagnetic complexes like [Ni(CN)₄]²⁻ where transitions to degenerate excited states can give rise to characteristic MCD signals known as A-terms. nih.gov
The MCD spectrum of K₂[Ni(CN)₄] in solution at room temperature has been measured from approximately 20,000 to 50,000 cm⁻¹. nsf.gov The spectrum revealed distinct positive A-terms, which unambiguously helped to identify transitions to degenerate excited states. researchgate.net Specifically, MCD studies have been crucial in confirming that the ¹A₂ᵤ and ¹Eᵤ states are at higher energies than the ligand field excited states. nsf.gov This information, combined with polarized absorption data, was essential in clarifying that the two intense UV bands are due to allowed d-p transitions. nsf.gov Theoretical calculations of MCD spectra using methods like time-dependent density functional theory (TD-DFT) have also been employed to support and refine the assignments of the electronic transitions in this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for investigating the structure, dynamics, and chemical environment of molecules in solution. For the this compound(II) anion, [Ni(CN)₄]²⁻, NMR studies primarily focus on the nuclei of the cyanide ligands (¹³C) or on other species interacting with the complex in solution (e.g., ¹H), as direct observation of the central nickel atom presents significant challenges.
Research Findings from Ligand and Environmental Probing
While the this compound(II) ion has a diamagnetic square-planar d⁸ electron configuration, making it theoretically amenable to NMR, practical studies often leverage the nuclei of surrounding molecules to probe its behavior.
¹H NMR Spectroscopy: Proton NMR is instrumental in monitoring the kinetics and mechanisms of reactions involving the this compound anion. For instance, ¹H NMR has been used to demonstrate the role of citrate (B86180) anions in controlling the formation of cyano-bridged coordination polymers. In these studies, the disappearance and subsequent recovery of citrate's ¹H NMR signals indicated that citrate ligands initially chelate paramagnetic metal ions (like Ni²⁺), controlling their slow release to react with the [Ni(CN)₄]²⁻ complex. This illustrates how NMR can elucidate the role of spectator or mediating species in reactions involving this compound.
¹³C NMR Spectroscopy: Carbon-13 NMR offers a direct way to probe the cyanide ligands. The chemical shift of the ¹³C nucleus is sensitive to its bonding environment. For metal cyanide complexes, the ¹³C chemical shift typically appears in a distinct region of the NMR spectrum. Studies have utilized ¹³C-labeled potassium cyanide (K¹³CN) to track the metabolic pathway of cyanide during the biodegradation of this compound by microorganisms. By monitoring the ¹³C NMR spectra over time, researchers identified transient intermediates like formamide, demonstrating the transformation of the cyanide ligand from the nickel complex into other organic molecules. nih.gov
Challenges in Direct ⁶¹Ni NMR Spectroscopy
Directly observing the central nickel atom in this compound via ⁶¹Ni NMR spectroscopy in solution is generally considered impractical due to the inherent properties of the nickel nucleus and the nature of Ni(II) complexes.
Nuclear Properties: The NMR-active isotope, ⁶¹Ni, has a low natural abundance of only 1.14% and a low gyromagnetic ratio, which results in very low receptivity compared to ¹H or ¹³C. huji.ac.il
Quadrupolar Nature: ⁶¹Ni is a spin-3/2 nucleus, meaning it possesses an electric quadrupole moment. huji.ac.il In environments that are not perfectly symmetrical, this leads to very fast nuclear relaxation and, consequently, extremely broad NMR signals that are often undetectable in high-resolution spectra. huji.ac.il
Paramagnetism in Ni(II) Complexes: Although the square-planar [Ni(CN)₄]²⁻ ion is diamagnetic, many other Ni(II) complexes, particularly those with tetrahedral or octahedral geometries that can exist in equilibrium in solution, are paramagnetic. Paramagnetism causes massive line broadening and shifts, rendering high-resolution NMR observation impossible. huji.ac.il Most successful ⁶¹Ni NMR studies have been performed on diamagnetic Ni(0) complexes, such as nickel carbonyls or phosphine (B1218219) complexes. nih.govhuji.ac.il
Data Tables
The following tables provide reference data relevant to the NMR spectroscopy of this compound and its constituent nuclei.
Table 1: NMR Properties of the ⁶¹Ni Nucleus
| Property | Value |
| Spin (I) | 3/2 |
| Natural Abundance (%) | 1.1399 |
| Chemical Shift Range (ppm) | ~1200 |
| Reference Compound | Ni(CO)₄ |
| Receptivity relative to ¹H | 4.09 × 10⁻⁵ |
| Quadrupole Moment (fm²) | 16.2 |
Data sourced from various nuclear magnetic resonance resources. huji.ac.il
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Chemical Shift (δ/ppm) |
| Alkyne (R-C≡C-R) | 65 - 90 |
| Nitrile / Cyanide (R-C≡N) | 110 - 125 |
| Metal-Bound Cyanide (M-CN) | 95 - 145 |
| Aromatic (C₆H₆) | 128 |
| Carbonyl (Ketone, R₂C=O) | 190 - 220 |
Chemical shift ranges are approximate and can vary based on solvent, concentration, and specific molecular structure. nih.govoregonstate.edubhu.ac.in
Theoretical and Computational Chemistry Approaches
Ab Initio and Advanced Quantum Mechanical Methods (e.g., CASSCF, NEVPT2-CASSCF, EOM-CCSD)
More rigorous quantum mechanical methods, such as Complete Active Space Self-Consistent Field (CASSCF), its second-order perturbation theory extension (NEVPT2-CASSCF), and Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD), offer higher accuracy for describing electronic structures, especially for systems with multi-reference character or complex electron correlation effects. These methods have been applied to tetracyanonickelate to provide benchmark calculations for its ground and excited states nsf.govacs.orgnih.govresearchgate.net. For instance, NEVPT2-CASSCF and EOM-CCSD calculations have been used in conjunction with TD-DFT to resolve ambiguities in the ordering of d-orbitals and the assignment of d-d transitions in the absorption spectrum of [Ni(CN)4]2− nsf.govacs.orgnih.govresearchgate.net. These advanced methods help to confirm the assignments derived from TD-DFT and provide a more detailed understanding of the electronic transitions, particularly the spin-forbidden ones nsf.govacs.orgnih.govresearchgate.net. They are also employed to study the electronic structure of copper dimeric units within coordination polymers where this compound acts as a linker nih.gov.
Semiempirical Quantum Chemical Methods (e.g., ZINDO)
Semiempirical methods, such as Zerner's Intermediate Neglect of Differential Overlap (ZINDO), offer a computationally less demanding alternative for electronic structure calculations, particularly for larger systems or for initial explorations. ZINDO calculations have been performed on this compound to determine ground-state energies and analyze electronic transitions researchgate.netnih.govacs.orgresearchgate.net. These studies have shown that ZINDO provides ground-state energies that compare favorably with ab initio techniques, often outperforming older semiempirical methods like INDO researchgate.netnih.govacs.org. ZINDO has been particularly useful in modeling the solid-state effects on the absorption spectra of this compound salts, successfully reproducing experimental red shifts and intensity changes observed upon crystallization due to axial stacking arrangements researchgate.netresearchgate.net. The method has also been used to model spectral properties of coordination polymers containing this compound units researchgate.net.
Reactivity and Mechanistic Investigations
Ligand Substitution Kinetics and Pathways
The study of ligand substitution reactions in tetracyanonickelate complexes provides crucial insights into the mechanisms governing these transformations. These reactions are fundamental to understanding the synthesis, stereochemistry, and catalytic applications of transition metal complexes. The rate and pathway of substitution are influenced by various factors, including the nature of the metal, ligands, solvent, and temperature libretexts.orgcbpbu.ac.inlibretexts.org.
Dissociative, Associative, and Interchange Mechanisms
Ligand substitution reactions in metal complexes can proceed through several mechanistic pathways: dissociative (D), associative (A), and interchange (I) mechanisms libretexts.orglibretexts.orgrun.edu.ngfiveable.me.
Dissociative Mechanism (D): This mechanism involves the initial dissociation of a ligand from the metal center, forming a coordinatively unsaturated intermediate (e.g., ML₅). The incoming ligand then binds to this intermediate to form the final product libretexts.orgfiveable.me. This pathway is generally favored for octahedral complexes, especially those with high ligand field stabilization energy (LFSE) uomustansiriyah.edu.iq.
Associative Mechanism (A): In this mechanism, the incoming ligand first associates with the metal center, forming a higher-coordinate intermediate (e.g., ML₅Y or ML₆Y), before the leaving ligand dissociates libretexts.orglibretexts.orgfiveable.me. This pathway is characteristic of d⁸ square planar complexes, such as those of Ni(II), Pd(II), and Pt(II), where the metal center can accommodate an additional ligand to form a transient five-coordinate species cbpbu.ac.inlibretexts.orguomustansiriyah.edu.iqjsscacs.edu.in. The formation of a pentacoordinate intermediate is often described as a Berry pseudorotation process uomustansiriyah.edu.iqlibretexts.org.
Interchange Mechanism (I): This mechanism is considered a concerted process where bond breaking and bond making occur simultaneously, without the formation of a distinct intermediate libretexts.orgscribd.com. It can be further classified as dissociative interchange (I<0xE1><0xB5><0xA2>) or associative interchange (I<0xE2><0x82><0x90>) based on the relative importance of M-L bond breaking versus M-Y bond formation in the transition state libretexts.orgfiveable.me.
For square planar d⁸ complexes like this compound, the associative mechanism is generally favored cbpbu.ac.inlibretexts.orguomustansiriyah.edu.iqjsscacs.edu.in. The cyanide ligand is a strong field ligand, and Ni(II) complexes with d⁸ configurations are known to undergo substitution via associative pathways cbpbu.ac.inlibretexts.orguomustansiriyah.edu.iqjsscacs.edu.in. Kinetic studies often reveal a second-order rate law, consistent with an associative mechanism where both the complex and the incoming ligand concentration influence the reaction rate jsscacs.edu.inresearchgate.net.
Kinetic Rate Law Determination and Activation Parameters
The kinetic rate laws for ligand substitution reactions of this compound typically follow a second-order dependence, being first-order with respect to the complex and first-order with respect to the incoming ligand (e.g., cyanide) jsscacs.edu.inresearchgate.netnih.gov. For instance, cyanide exchange on [Ni(CN)₄]²⁻ often exhibits a rate law of the form: Rate = k[Ni(CN)₄]²⁻[CN⁻] researchgate.netnih.gov.
Activation parameters, such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and activation volume (ΔV‡), provide critical information about the transition state and mechanism researchgate.net. For cyanide exchange on [Ni(CN)₄]²⁻, reported activation parameters include:
| Parameter | Value |
| Rate Constant (k) | (2.3 ± 0.1) x 10⁶ s⁻¹ mol⁻¹ kg at 298 K researchgate.net |
| Enthalpy of Activation (ΔH‡) | 21.6 ± 1 kJ mol⁻¹ researchgate.net |
| Entropy of Activation (ΔS‡) | -51 ± 7 J mol⁻¹ K⁻¹ researchgate.net |
| Activation Volume (ΔV‡) | -19 ± 2 cm³ mol⁻¹ researchgate.net |
The negative entropy of activation (ΔS‡) and activation volume (ΔV‡) are indicative of an associative mechanism, suggesting an increase in order and a decrease in volume in the transition state, respectively, as the incoming ligand associates with the complex researchgate.netscribd.com.
Influence of Environmental Conditions (e.g., pH) on Lability
Environmental conditions, particularly pH, can significantly influence the lability and reaction pathways of this compound. At lower pH values, protonation of the cyanide ligands can occur, leading to species like [Ni(CN)₃HCN]⁻ and [Ni(CN)₂(HCN)₂] researchgate.net. The reactivity of these protonated forms can differ from that of the parent this compound ion. For example, studies on palladium complexes show that protonation can alter the reaction rate constants and pathways researchgate.netnih.gov. While specific detailed studies on the pH dependence of this compound's lability are less prevalent in the provided snippets, it is generally understood that changes in pH can affect the concentration of reactive species and the nature of the incoming nucleophile (CN⁻ vs. HCN) researchgate.netnih.govoup.comosti.gov.
Redox Chemistry of this compound
This compound complexes are involved in redox reactions, making them relevant in electrochemical applications ontosight.aiontosight.ai. Nickel in the [Ni(CN)₄]²⁻ complex is in the +2 oxidation state (d⁸ configuration) ontosight.aiontosight.aidocbrown.infonsf.govrsc.org. This complex can undergo oxidation or reduction to form other nickel cyanide species.
Ionizing radiation can induce redox changes in this compound ions. Exposure to γ-rays at low temperatures can lead to the formation of [Ni(CN)₄]³⁻ (Ni(I), d⁹ configuration) and [Ni(CN)₄]⁻ (Ni(III), d⁷ configuration) rsc.org. These species have distinct electronic configurations and are identified by their electron spin resonance (ESR) tensor components, which are sensitive to the surrounding medium rsc.org.
The standard reduction potential for the reaction Ni(CN)₄²⁻ + 2e⁻ ⇌ Ni(s) + 4CN⁻ can be calculated using complex formation constants and standard potentials of nickel reduction chegg.compressbooks.pubchem21labs.comlibretexts.org. The complex formation constant (K<0xE2><0x82><0x9F>) for this compound is approximately 1.0 x 10²² chegg.com. The standard potential for the reduction of Ni²⁺ to Ni(s) is -0.250 V chegg.com. Using these values, the standard potential for the redox reaction involving the this compound complex can be determined. For example, the reduction of Zn(CN)₄²⁻ to Zn(s) + 4CN⁻ has a standard potential of -1.34 V libretexts.org.
Structural Characterization and Solid State Architecture
Single-Crystal X-ray Diffraction for Atomic Arrangement
Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for obtaining unambiguous information about the internal lattice of crystalline materials, providing precise data on unit cell dimensions, bond lengths, and bond angles. chemtube3d.com For compounds containing the tetracyanonickelate anion, SCXRD studies have consistently confirmed its square planar coordination geometry, which exhibits D₄h symmetry. chemtube3d.comwikipedia.orgquora.com
In the archetypal salt, potassium this compound(II), K₂[Ni(CN)₄], the anion's structure has been meticulously detailed. The central nickel atom is coordinated to four cyanide ligands, with Ni-C bond distances measured at approximately 1.87 Å and C-N triple bond lengths at 1.16 Å. wikipedia.org A separate analysis of K₂[Ni(CN)₄] reports a C-N bond length of 1.18 Å. materialsproject.org The structure of the monohydrate, K₂[Ni(CN)₄]·H₂O, is also well-established. wikipedia.org
Detailed structural parameters for various this compound salts have been elucidated. For instance, in the complex [Ni(tacn)₂][Ni(CN)₄]·2H₂O (where tacn is 1,4,7-triazacyclononane), the [Ni(CN)₄]²⁻ anion is square planar, with Ni–C bond lengths ranging from 1.866(4) to 1.880(3) Å. researchgate.net In another example, bis{2-[(pyridin-2-yl)amino]pyridinium} this compound(II), the complete anionic unit is generated by a crystallographic center of symmetry, reinforcing the planarity and symmetry of the complex in the solid state. nih.gov
The table below summarizes key crystallographic data for K₂[Ni(CN)₄] obtained from SCXRD analysis.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | materialsproject.org |
| Space Group | P2₁/c | materialsproject.orgrsc.org |
| a (Å) | 4.40 | materialsproject.org |
| b (Å) | 7.68 | materialsproject.org |
| c (Å) | 13.38 | materialsproject.org |
| β (°) | 90.82 | materialsproject.org |
Powder X-ray Diffraction for Bulk Phase Purity and Structure
Powder X-ray diffraction (PXRD) is a crucial analytical tool for confirming the bulk phase purity of synthesized crystalline materials and for identifying structures when suitable single crystals are unavailable. For compounds incorporating the this compound anion, PXRD patterns serve as a fingerprint, allowing for comparison with databases or patterns calculated from single-crystal data to verify the identity and homogeneity of the bulk sample.
The PXRD technique has been successfully used to characterize a series of one-dimensional coordination polymers, such as [NiL₁][Ni(CN)₄] and [CuL₁][Ni(CN)₄], confirming their crystalline nature. nih.gov In the case of potassium this compound(II), Le Bail refinement of the powder diffraction pattern shows excellent agreement between the observed and calculated profiles, confirming the single-phase nature of the material according to the structure deposited in the Inorganic Crystal Structure Database (ICSD file number 24099). rsc.org
Furthermore, PXRD is routinely employed to confirm the successful synthesis of this compound-containing materials. Studies on K₂[Ni(CN)₄]·H₂O have utilized PXRD as part of a suite of characterization techniques to establish its structure. ijmcr.com The distinct diffraction peaks observed in the PXRD patterns of newly synthesized coordination compounds, when compared to the patterns of the starting materials, provide clear evidence of the formation of a new crystalline phase. nih.govspuvvn.edu
Elucidation of 1D, 2D, and 3D Coordination Polymer Structures
The this compound anion is an exemplary building block, or tecton, in the construction of coordination polymers. Its four peripheral cyanide ligands can bridge to adjacent metal centers, enabling the formation of extended networks with varying dimensionalities.
One-Dimensional (1D) Structures: The [Ni(CN)₄]²⁻ unit can act as a linear bidentate linker by utilizing two of its trans-disposed cyanide groups. A prominent example is the compound [{[Ni(cyclam)][Ni(CN)₄]}·2H₂O]n, where this compound anions bridge [Ni(cyclam)]²⁺ macrocyclic cations to form infinite linear chains. iucr.orgnih.gov The distance between adjacent nickel atoms within the chain is 5.0558 (5) Å. iucr.org A similar 1D trans-trans chain motif is observed in [Ni(terpy)(H₂O)]-trans-[Ni-(μ-CN)₂-(CN)₂]n, where the anion bridges [Ni(terpy)(H₂O)]²⁺ units. nih.gov Several other 1D chain structures have been synthesized by linking various nickel(II) and copper(II) macrocyclic complexes with the this compound dianion. nih.gov
Two-Dimensional (2D) Structures: When all four cyanide ligands of the this compound unit are involved in bridging, 2D sheet-like structures can be formed. This occurs in heterometallic systems where the [Ni(CN)₄]²⁻ anion links other metal ions, such as cadmium, into a 2D network. For example, compounds like [Cd(4epy)₂Ni(μ-CN)₄]n (where 4epy is 4-ethylpyridine) form two-dimensional polymeric layers. researchgate.net Spectroscopic analyses of other cyano-bridged complexes containing this compound(II) and ancillary ligands like 4-aminomethylpyridine also suggest the formation of 2D networks. dergipark.org.tr
Three-Dimensional (3D) Structures: The this compound anion is a key component in the formation of 3D frameworks, most notably the Hofmann-type clathrates. These structures are built from 2D layers of {M[Ni(CN)₄]} (where M is a divalent metal ion like Mn, Fe, Co, Cu, Zn, or Cd), which are pillared by bidentate nitrogen-donor ligands (e.g., alkyldiamines). This arrangement creates cavities within the 3D lattice that can trap guest molecules, such as benzene (B151609) or other aromatic hydrocarbons. wikipedia.org
Analysis of Intermolecular Interactions (e.g., C-H...Ni, Hydrogen Bonding)
The solid-state architecture of this compound-based compounds is not only defined by covalent or coordinate bonds but is also significantly influenced by a network of weaker intermolecular interactions. These non-covalent forces, particularly hydrogen bonds, dictate the packing of ions and molecules in the crystal lattice and can link lower-dimensional motifs into higher-dimensional superstructures.
Hydrogen bonding involving the nitrogen atoms of the cyanide ligands is a common and structurally significant feature. The terminal nitrogen atoms are effective hydrogen bond acceptors. In the crystal structure of [{[Ni(C₁₀H₂₄N₄)][Ni(CN)₄]}·2H₂O]n, the 1D polymeric chains are cross-linked into a robust 3D network through a combination of N—H⋯O and O—H⋯N hydrogen bonds, with crystallization water molecules acting as crucial intermediaries between the macrocyclic amine donors and the cyanide nitrogen acceptors. nih.gov
In molecular salts, organic cations can form specific hydrogen bonds with the this compound anion. In (C₁₀H₁₀N₃)₂[Ni(CN)₄], the crystal packing is dominated by N—H⋯N and weak C—H⋯N hydrogen bonds, which are responsible for generating one-dimensional chains. nih.gov Similarly, in [Ni(tacn)₂][Ni(CN)₄]·2H₂O, the uncoordinated water molecules are integral to the structure, participating in hydrogen bonding that stabilizes the crystal lattice. researchgate.net
The table below provides examples of hydrogen bonds observed in this compound-containing crystal structures.
Advanced Research Applications of Tetracyanonickelate
The tetracyanonickelate anion, [Ni(CN)₄]²⁻, has emerged as a versatile building block in materials science, underpinning significant advancements in the development of functional materials. Its square-planar geometry and the coordinating ability of its cyanide ligands allow for the construction of intricate and highly ordered structures with applications ranging from energy storage to catalysis.
Interdisciplinary Contexts in Chemical Research
Environmental Chemical Speciation and Removal Methodologies
The presence of nickel and cyanide in industrial effluents, particularly from electroplating, mining, and manufacturing processes, leads to the formation of various metal-cyanide complexes, including tetracyanonickelate ontosight.aimdpi.comcore.ac.ukspartanwatertreatment.comusgs.govepri.comresearchgate.netiwaponline.com. These complexes can contaminate aquatic ecosystems and soil, posing environmental risks due to the inherent toxicity of cyanide and nickel ontosight.aiearthworks.org.
Removal and Treatment Methodologies: Effective remediation of cyanide-contaminated effluents necessitates the destruction or removal of cyanide species. Nickel-cyanide complexes can complicate treatment processes, as they may interfere with the oxidation of free cyanide to cyanate, although complete destruction to carbon dioxide and nitrogen is generally unaffected astisensor.com. Common treatment strategies include alkaline chlorination spartanwatertreatment.com, photo-electrocoagulation mdpi.com, and advanced oxidation processes such as UV activation of persulfate researchgate.net. Ferrate(VI) has demonstrated effectiveness in degrading this compound(II) in alkaline media researchgate.net. Bioremediation, employing cyanide-utilizing microorganisms, is also a promising avenue for treating complex effluents epri.com. Analytical methods, such as tetrathionate (B1226582) derivatization, are employed to quantify different cyanide species, including those complexed with nickel, with reported high recovery rates for this compound(II) mpg.de.
| Method | Analyte Concentration Range | Cyanide Recovery (%) | Standard Deviation (%) | Source |
| Method I | 250 nmol L⁻¹–25 μmol L⁻¹ | 96.9 | 7.6 | mpg.de |
| Method Ia | 50–250 μmol L⁻¹ | 99.7 | 6.9 | mpg.de |
| Method II | 250 nmol L⁻¹–3 mmol L⁻¹ | 93.1 | 4.0 | mpg.de |
Bioinorganic Chemistry and Biomimetic Studies
The coordination chemistry of this compound is of considerable interest in bioinorganic chemistry, particularly in the context of understanding nickel's role in metalloenzymes and developing biomimetic models.
Fundamental Coordination Chemistry: this compound, [Ni(CN)4]²⁻, features a central nickel(II) ion coordinated by four cyanide ligands. This arrangement results in a square planar geometry, a common coordination mode for Ni(II) with strong-field ligands like cyanide ontosight.aiwikipedia.orgnih.gov. The cyanide ligand is a potent π-acceptor, which stabilizes the Ni(II) oxidation state and contributes to the complex's diamagnetic, low-spin d⁸ electronic configuration ontosight.aiwikipedia.orgresearchgate.net. The stability and well-defined coordination sphere of this compound make it a foundational species for exploring nickel's reactivity and coordination preferences.
Role in Biomimetic Studies: Nickel is an essential component in a variety of metalloenzymes, including hydrogenases, carbon monoxide dehydrogenases, and ureases, where it plays critical roles in catalysis nih.govnih.govmdpi.comosti.gov. The active sites of many of these enzymes involve nickel coordinated to sulfur-donor ligands, alongside other ligands such as carbonyl and cyanide groups osti.govtno.nl. Biomimetic studies aim to synthesize model complexes that replicate the structural and electronic features of these enzyme active sites to elucidate reaction mechanisms and develop artificial catalysts nih.govosti.govresearchgate.netnih.govacs.orgrsc.org.
Complexes incorporating nickel and cyanide ligands, such as those studied in the context of [NiFe]-hydrogenases, serve as vital models. In these enzymes, iron centers are often coordinated by cyanide and carbonyl ligands, while nickel is typically bound by cysteine thiolates osti.govtno.nl. Research into nickel-ethiolate cyanocarbonyl complexes, for instance, seeks to mimic the active sites of [NiFe]-hydrogenases, investigating how these coordinated ligands influence nickel's reactivity, including its ability to bind hydride substrates researchgate.netnih.govacs.orgrsc.orgacademie-sciences.fr. The interaction of cyanide with nickel centers, as seen when potassium cyanide inhibits CO dehydrogenase by forming a nickel cyanide species, highlights the direct relevance of nickel-cyanide coordination to understanding enzymatic processes nih.gov.
| Property | Description |
| Chemical Formula | [Ni(CN)₄]²⁻ |
| Nickel Oxidation State | +2 |
| Coordination Geometry | Square Planar |
| Electronic Configuration | Low-spin d⁸, Diamagnetic |
| Ligands | Four cyanide (CN⁻) |
| Relative Stability | Moderately strong complex |
| Source of Information | earthworks.orgontosight.aiwikipedia.orgnih.govresearchgate.net |
Compound List
this compound
Nickel cyanide
Potassium this compound(II)
Hydrogen cyanide (HCN)
Cyanide (CN⁻)
Potassium cyanide
Sodium cyanide
Calcium cyanide
Zinc cyanide
Cadmium cyanide
Copper cyanide
Silver cyanide
Iron cyanide
Cobalt cyanide
Gold cyanide
Potassium ferrocyanide
Potassium ferricyanide (B76249)
Potassium dicyanoaurate(I)
Potassium dicyanoargentate(I)
Cyanate (CNO⁻)
Thiocyanate (SCN⁻)
Cyanogen
Cyanogen chloride
Ammonia
Nitrate
EDTA
NTA
Boron trifluoride (BF₃)
Borane
Carbon monoxide (CO)
Q & A
Q. What are the standard protocols for synthesizing tetracyanonickelate(II) complexes, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between nickel salts and cyanide sources in aqueous or non-aqueous media. For reproducibility:
- Use high-purity reagents and controlled pH/temperature conditions.
- Characterize intermediates via elemental analysis and IR spectroscopy to confirm cyanide coordination .
- Document all steps (e.g., crystallization times, solvent ratios) in detail, with supplementary data provided for non-routine procedures .
- For multinuclear complexes (e.g., [Cu(bcen)Ni(CN)₄]₂), optimize ligand-to-metal ratios to prevent side reactions .
Q. How is the structural geometry of this compound(II) determined experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves planar square geometry of [Ni(CN)₄]²⁻ in crystal lattices, with Ni–C bond lengths averaging 1.88 Å .
- Electron Spin Resonance (ESR) : Identifies paramagnetic species (e.g., [Ni(CN)₄]³⁻ radicals) and their g-tensor anisotropy (e.g., g₁ = 2.15, g₂ = 2.05, g₃ = 1.98 in γ-irradiated samples) .
- Vibrational spectroscopy : CN⁻ stretching frequencies (~2100 cm⁻¹) confirm bridging vs. terminal cyanide ligands .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported g-tensor values for this compound radicals under varying experimental conditions?
- Methodological Answer :
- Conduct comparative ESR studies across matrices (e.g., aqueous glasses vs. crystalline salts) to assess medium-dependent distortions .
- Use DFT calculations to model ligand-field effects and validate experimental g-values. For example, solvent polarity may shift g-tensor components by ±0.05 .
- Replicate irradiation conditions (e.g., dose rate, temperature) to isolate environmental variables .
Q. What methodologies are recommended for analyzing the electronic structure of this compound in heteronuclear complexes?
- Methodological Answer :
- Magnetic susceptibility measurements : Quantify exchange interactions in cyano-bridged complexes (e.g., Fe-Ni systems) to determine spin states .
- X-ray absorption spectroscopy (XAS) : Probe metal-ligand charge transfer in [Ni(CN)₄]²⁻ using Ni K-edge XANES/EXAFS .
- Cyclic voltammetry : Measure redox potentials (e.g., [Ni(CN)₄]²⁻/³⁻ at E₁/₂ = −0.32 V vs. SCE) to correlate with ligand-field strength .
Q. How does the planar geometry of this compound influence its coordination in polymer networks?
- Methodological Answer :
- In Fe-Ni coordination polymers (e.g., FePyTCN), planar [Ni(CN)₄]²⁻ units enable face-to-face π-stacking (3.73 Å spacing), enhancing interlayer conductivity .
- Use powder XRD to monitor structural stability under thermal stress (e.g., up to 300°C) .
- Modify axial ligands (e.g., pyridine vs. bipyridine) to tune interlayer spacing and porosity .
Safety and Handling in Research Settings
Q. What safety protocols are critical when handling this compound compounds?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves (non-porous, ≥0.11 mm thickness) and ANSI-approved goggles .
- Ventilation : Conduct synthesis in fume hoods to avoid inhalation of cyanide vapors .
- Waste disposal : Neutralize cyanide-containing waste with excess hypochlorite before disposal .
Table 1 : Hazard Codes for K₂[Ni(CN)₄] (from Safety Data Sheets)
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral, dermal) | H300+H310+H330 | Use respiratory protection |
| Environmental toxicity | H410 | Avoid release to waterways |
Data Analysis and Interpretation
Q. How should researchers address variability in thermal stability data for this compound-based polymers?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) in triplicate under inert atmospheres to quantify decomposition steps (e.g., 10% mass loss at 150–200°C for FePyTCN) .
- Apply multivariate regression to correlate thermal stability with ligand substituents (e.g., electron-donating groups increase stability) .
- Cross-validate with DSC to detect glass transitions or phase changes .
Experimental Design Challenges
Q. What strategies mitigate ligand displacement during the synthesis of heteronuclear this compound complexes?
- Methodological Answer :
- Pre-form stable metal-ligand adducts (e.g., [Cu(bcen)]²⁺) before introducing [Ni(CN)₄]²⁻ to minimize competition .
- Monitor reaction progress via UV-vis spectroscopy (e.g., λₘₐₓ shifts from 450 nm to 520 nm upon successful bridging) .
- Use low-temperature crystallization (−20°C) to kinetically trap desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
